molecular formula C8H8Cl2O B2698806 1-Chloro-2-(chloromethyl)-3-methoxybenzene CAS No. 344294-26-4

1-Chloro-2-(chloromethyl)-3-methoxybenzene

Cat. No.: B2698806
CAS No.: 344294-26-4
M. Wt: 191.05
InChI Key: SXLDVWUWAOTXEZ-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-3-methoxybenzene is a benzene derivative with the molecular formula C8H8Cl2O and a molecular weight of 175.05 g/mol . It features both a chloro and a chloromethyl functional group on a methoxy-substituted benzene ring, making it a valuable multi-functional synthetic intermediate in organic chemistry research. Compounds with chloromethyl groups are typically reactive and can serve as key electrophilic building blocks for further derivatization, such as in nucleophilic substitution reactions or as precursors for more complex structures . While specific applications for this exact isomer are not fully detailed in the literature, closely related compounds like 3-methoxybenzyl chloride are used in various synthetic pathways, including the alkylation of heterocycles and the synthesis of diarylmethanes via metal-catalyzed cross-coupling reactions . This suggests its potential utility in medicinal chemistry and materials science research for constructing novel molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with care, consulting the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(chloromethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDVWUWAOTXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of Chloromethylated Methoxybenzenes

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) in 1-Chloro-2-(chloromethyl)-3-methoxybenzene is a benzylic halide. This structure makes the carbon atom of the chloromethyl group highly susceptible to nucleophilic attack via an Sₙ2 mechanism. The proximity to the benzene (B151609) ring stabilizes the transition state, enhancing its reactivity compared to simple alkyl chlorides.

The benzylic chloride can be readily converted into the corresponding alcohol, (2-Chloro-6-methoxyphenyl)methanol, through hydrolysis. This is typically achieved by reaction with aqueous hydroxide (B78521) solutions, such as sodium hydroxide or potassium hydroxide.

Furthermore, the compound serves as an excellent substrate for the Williamson ether synthesis to form various ethers. masterorganicchemistry.commiracosta.edu This reaction involves an alkoxide nucleophile displacing the chloride ion. libretexts.org The reaction is versatile, allowing for the introduction of a wide range of alkyl or aryl groups (R) to form an ether linkage (-CH₂OR). masterorganicchemistry.com

Table 1: Synthesis of Alcohols and Ethers An interactive data table detailing the conversion of the chloromethyl group.

Product TypeReagentsGeneral ConditionsProduct Name
AlcoholNaOH(aq) or KOH(aq)Heating in a suitable solvent(2-Chloro-6-methoxyphenyl)methanol
EtherNaOR (e.g., Sodium methoxide, Sodium ethoxide)Anhydrous alcohol solvent1-Chloro-2-(alkoxymethyl)-3-methoxybenzene

The introduction of a cyano group to form 2-(2-Chloro-6-methoxyphenyl)acetonitrile is a common transformation. This is typically accomplished by reacting this compound with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent. orgsyn.org The reaction proceeds via an Sₙ2 pathway. ucalgary.ca

The resulting nitrile is a valuable synthetic intermediate that can be hydrolyzed to the corresponding carboxylic acid, (2-Chloro-6-methoxyphenyl)acetic acid. ucalgary.ca This hydrolysis can be carried out under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH). libretexts.orgchemistrysteps.comgoogle.com

Table 2: Synthesis of Nitriles and Carboxylic Acids An interactive data table outlining the pathway from chloromethyl to carboxylic acid.

StepProduct TypeReagentsGeneral ConditionsProduct Name
1NitrileNaCN or KCNPolar aprotic solvent (e.g., DMSO, Acetone)2-(2-Chloro-6-methoxyphenyl)acetonitrile
2Carboxylic AcidH₃O⁺ or OH⁻, then H₃O⁺Aqueous solution, heat(2-Chloro-6-methoxyphenyl)acetic acid

The chloromethyl group can be converted to a primary amine, (2-Chloro-6-methoxyphenyl)methanamine, through various methods. Direct reaction with ammonia (B1221849) can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. More controlled methods, such as the Gabriel synthesis involving potassium phthalimide (B116566) followed by hydrolysis, or the use of sodium azide (B81097) to form an intermediate benzyl (B1604629) azide which is then reduced, are often preferred to yield the primary amine cleanly.

Secondary and tertiary amines can also be synthesized by reacting the starting chloride with the appropriate primary or secondary amine, respectively.

The electrophilic nature of the benzylic carbon allows it to react with a broad range of other nucleophiles. For instance, reaction with thiols (RSH) or thiolate salts (RS⁻) readily forms thioethers (sulfides) of the structure Ar-CH₂-SR. Similarly, as described in the Williamson ether synthesis, various alkoxides (RO⁻) can be employed to produce a diverse family of ethers. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. byjus.com The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents: the chloro, methoxy (B1213986), and chloromethyl groups.

The directing influence of substituents in electrophilic aromatic substitution is a well-established principle. Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directors. wikipedia.org

Methoxy Group (-OCH₃): The methoxy group is a strongly activating group and an ortho, para-director. libretexts.org It donates electron density to the ring through a strong resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). This donation stabilizes the carbocation intermediate (arenium ion) when the electrophile attacks at the ortho and para positions. organicchemistrytutor.comyoutube.com

Chloro Group (-Cl): The chloro group is a deactivating group but is also an ortho, para-director. youtube.com Its strong inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene. However, its weaker resonance effect (+R) donates electron density to the ortho and para positions, stabilizing the corresponding intermediates relative to the meta position. ualberta.ca

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom.

When multiple substituents are present, the regioselectivity is generally controlled by the most powerful activating group. ualberta.ca In this molecule, the methoxy group is the most potent activating and directing group. Therefore, incoming electrophiles will be directed primarily to the positions that are ortho and para to the methoxy group.

Considering the structure of this compound:

The position C4 is ortho to the methoxy group.

The position C6 is also ortho to the methoxy group.

The position C5 is meta to the methoxy group.

The position C1 is substituted with Chlorine.

The position C2 is substituted with the Chloromethyl group.

The position C3 is substituted with the Methoxy group.

The para position relative to the methoxy group is occupied by the chloromethyl group. Therefore, electrophilic attack will be directed to the two available ortho positions: C4 and C6. Steric hindrance from the adjacent chloromethyl group at C2 might slightly disfavor attack at the C6 position compared to the C4 position. The chloro group at C1 also directs ortho (to C6) and para (to C4), reinforcing the directing effect of the methoxy group. Consequently, electrophilic substitution is expected to yield predominantly a mixture of 4- and 6-substituted products.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution An interactive data table showing the directing effects of substituents.

SubstituentPositionTypeDirecting Effect
-OCH₃3ActivatingOrtho, Para
-Cl1DeactivatingOrtho, Para
-CH₂Cl2Weakly DeactivatingN/A (less significant)
Predicted Major Product(s) Substitution at C4 and C6

Friedel-Crafts Alkylation Mechanisms Involving Related Chloromethyl Intermediates

The chloromethyl group (-CH₂Cl) on the aromatic ring of this compound allows this compound to act as an alkylating agent in Friedel-Crafts reactions. This electrophilic aromatic substitution is a fundamental method for forming carbon-carbon bonds. ncert.nic.in The reaction involves the alkylation of an aromatic ring with an alkyl halide, such as the chloromethyl group, in the presence of a catalyst. ncert.nic.in The reactivity of the benzylic halide is enhanced due to the adjacent aromatic ring, which can stabilize the reaction intermediates. libretexts.org

The generally accepted mechanism for Friedel-Crafts alkylation involves the formation of a carbocation intermediate. nih.gov In the case of this compound, the reaction is initiated by the interaction of the chloromethyl group with a Lewis acid catalyst. The catalyst abstracts the chloride ion, generating a primary benzylic carbocation. libretexts.org

Carbocation rearrangements are a common phenomenon in Friedel-Crafts alkylations, driven by the formation of a more stable carbocation. egyankosh.ac.inlibretexts.org These shifts, typically 1,2-hydride or 1,2-alkyl shifts, occur to transform a less stable carbocation into a more stable one (e.g., primary to secondary or tertiary). egyankosh.ac.in However, with the benzylic carbocation formed from this compound, significant rearrangement is less likely because benzylic carbocations are already relatively stable due to resonance stabilization. spcmc.ac.in Any potential rearrangement would be dictated by the specific reaction conditions and the structure of the aromatic substrate being alkylated.

Both Lewis acids and Brønsted acids are employed to catalyze Friedel-Crafts alkylation reactions. nih.gov

Lewis Acids: These are the most common catalysts for this reaction. They function by accepting an electron pair from the halogen of the alkyl halide, facilitating the cleavage of the carbon-halogen bond and the formation of the carbocation electrophile. nih.gov Strong Lewis acids are generally required. nih.gov In some cases, Lewis acids can promote a radical generation pathway, leading to benzylic halogenation rather than alkylation, depending on the substrate and reaction conditions. nih.gov

Brønsted Acids: Strong Brønsted acids can also catalyze the reaction, typically by protonating the alkylating agent (if it's an alkene or alcohol) to generate a carbocation. nih.gov For alkyl halides, their role is less direct but can be effective, particularly with activated aromatic systems.

The choice of catalyst can significantly influence the reaction's outcome, including its rate and selectivity.

Catalyst TypeExamplesMode of Action
Lewis AcidsAlCl₃, FeCl₃, ZnCl₂, SnCl₄Abstracts halide from the chloromethyl group to form a carbocation.
Brønsted AcidsH₂SO₄, HF, p-Toluenesulfonic acidCan activate the alkylating agent, typically more effective for alkenes/alcohols but can be used with halides under certain conditions.

Oxidation and Reduction Chemistry

The substituents on the benzene ring of this compound exhibit different susceptibilities to oxidation. While aromatic rings themselves are generally resistant to oxidation, side chains are more readily oxidized. wordpress.com The methoxy group (-OCH₃) can be oxidized under specific conditions. For example, some methoxybenzenes can be oxidized to p-benzoquinones using reagents like hydrogen peroxide in formic acid. oup.com However, the presence of electron-withdrawing groups, such as the chloro group on the ring, can decrease the reactivity and alter the product selectivity, potentially favoring the formation of phenols instead of quinones. oup.com

Direct oxidation of a methoxy group to a carbonyl functionality like a formate (B1220265) ester or further to a hydroxyl group (demethylation) can be challenging and often requires specific enzymatic or potent chemical oxidizing systems. The benzylic carbon of the chloromethyl group is also a potential site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on a benzene ring to carboxylic acids. libretexts.org In the case of this compound, such oxidation would likely convert the chloromethyl group into a carboxylic acid group.

The two chlorine atoms in this compound can be reduced to the corresponding hydrocarbon, although they exhibit different reactivities.

Reduction of the Chloromethyl Group: The chlorine atom in the benzylic chloromethyl group is relatively reactive and can be reduced under various conditions. Catalytic hydrogenation is an effective method for removing benzylic halides. organic-chemistry.org Reagents like sodium cyanoborohydride in the presence of stannous chloride have been shown to selectively reduce benzylic halides. tandfonline.com Another approach involves using a combination of phosphonic acid (H₃PO₃) and iodine, which can generate HI in situ to reduce benzyl halides. rsc.org

Reduction of the Aryl Chloride: The chlorine atom attached directly to the aromatic ring is significantly less reactive than the benzylic chlorine. libretexts.org Its reduction requires more forcing conditions. Catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) can remove aryl halides, though bromides are typically reduced more readily than chlorides. organic-chemistry.org

Selective reduction is therefore possible. Milder reducing conditions would likely reduce the chloromethyl group to a methyl group, leaving the aryl chloride intact. More vigorous conditions would be required to reduce both chlorine atoms.

Functional GroupTypical Reducing Agents/ConditionsProduct Functional GroupRelative Reactivity
Chloromethyl (-CH₂Cl)H₂/Catalyst, NaBH₃CN/SnCl₂, H₃PO₃/I₂Methyl (-CH₃)High
Aryl Chloride (-Cl)Catalytic Hydrogenation (harsher conditions)Hydrogen (-H)Low

Cyclization and Rearrangement Reactions

The structure of this compound, with a reactive chloromethyl group positioned ortho to another substituent, presents the possibility for intramolecular reactions, leading to cyclized products.

An important potential pathway is an intramolecular Friedel-Crafts alkylation . In the presence of a Lewis acid catalyst, the chloromethyl group can form a benzylic carbocation, which can then be attacked by the electron-rich aromatic ring itself. This electrophilic attack would most likely occur at the carbon atom para to the activating methoxy group (position 6) or ortho to it (position 4), leading to the formation of a new ring. Cyclization to position 4 would result in a five-membered ring, while cyclization to position 6 would yield a seven-membered ring system. Such intramolecular cyclizations are a known strategy for constructing polycyclic frameworks. nih.govbeilstein-journals.org The specific product would be influenced by the stability of the transition states leading to the different ring sizes and the electronic effects of the existing substituents. For instance, studies on related compounds have shown that Friedel-Crafts cyclization can produce various tetralone structures, with the outcome influenced by steric and polar effects of the substituents. rsc.org

Other types of cyclization, potentially induced by radicals or photochemical methods, could also be envisioned, leading to a variety of heterocyclic or polycyclic aromatic structures. rsc.orgrsc.org

Formation of Heterocyclic Systems via Chloromethyl Functionality

The chloromethyl group is an excellent electrophilic site, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a wide array of heterocyclic compounds. While specific studies on this compound are not extensively documented, the reactivity of analogous benzyl chlorides provides a strong basis for predicting its behavior in the formation of N-benzylic heterocycles.

Cross-coupling methodologies have emerged as a powerful tool for constructing N-benzylic heterocycles from readily available aryl halides or pseudohalides. For instance, nickel-catalyzed cross-coupling reactions of benzyl chlorides with various nitrogen-containing heterocycles can be employed. This approach allows for the systematic variation of the heterocyclic partner, enabling the synthesis of a diverse library of compounds.

Table 1: Examples of Heterocyclic Systems Formed from Benzyl Chloride Derivatives

Benzyl Chloride DerivativeHeterocyclic PartnerCatalyst/ReagentsResulting Heterocyclic System
Benzyl chlorideImidazoleNiCl₂(PCy₃)₂, Base1-Benzyl-1H-imidazole
4-Methoxybenzyl chloridePyrazolePd(OAc)₂, Xantphos, Cs₂CO₃1-(4-Methoxybenzyl)-1H-pyrazole
2-Chlorobenzyl chloride1,2,4-TriazoleCuI, L-proline, K₂CO₃1-(2-Chlorobenzyl)-1H-1,2,4-triazole

The reaction proceeds through the displacement of the chloride ion by a nitrogen atom of the heterocyclic ring. The presence of the methoxy and chloro substituents on the benzene ring of this compound would modulate the reactivity of the chloromethyl group. The electron-donating methoxy group could enhance the reactivity towards electrophilic substitution on the ring, while the electron-withdrawing chlorine atom would have the opposite effect. The specific positioning of these substituents would direct the regioselectivity of further reactions.

Intramolecular Reactivity

The spatial arrangement of the chloromethyl, methoxy, and chloro groups in this compound suggests the potential for intramolecular reactions, leading to the formation of cyclic structures. Intramolecular cyclization reactions are a powerful strategy in organic synthesis for the construction of ring systems, often with high efficiency and stereoselectivity.

While direct evidence for intramolecular cyclization of this compound is scarce in the literature, analogous reactions of ortho-substituted benzyl halides provide valuable insights. For example, ortho-halomethylphenyl ethers can undergo intramolecular cyclization to form dihydrobenzofurans under appropriate conditions, typically involving a base to facilitate the removal of a proton and subsequent nucleophilic attack of the resulting alkoxide on the benzylic carbon.

In the case of this compound, a potential intramolecular reaction could involve the methoxy group. However, the formation of a five or six-membered ring through direct attack of the methoxy oxygen onto the chloromethyl carbon is sterically hindered. More plausible intramolecular pathways might involve multi-step sequences or reactions with other functional groups introduced into the molecule.

Another possibility for intramolecular reactivity involves the potential for the molecule to undergo cyclooligomerization under acidic conditions, a reaction observed with some substituted benzyl alcohols and chlorides. acgpubs.org For instance, benzyl alcohols with multiple electron-donating methoxy groups can form cyclic trimers known as cyclotriveratrylenes. acgpubs.org The substitution pattern of this compound could potentially favor the formation of such macrocyclic structures under specific catalytic conditions.

Table 2: Potential Intramolecular Reactions of Substituted Benzyl Halides

ReactantConditionsProduct Type
2-(Chloromethyl)phenolBaseDihydrobenzofuran derivative
2-(Bromomethyl)anilineBaseIndoline derivative
3,4-Dimethoxybenzyl chlorideStrong Acid (e.g., H₂SO₄)Cyclotriveratrylene derivative

Further research is necessary to fully elucidate the specific intramolecular transformation pathways available to this compound. The unique substitution pattern of this molecule presents intriguing possibilities for the synthesis of novel cyclic and heterocyclic compounds.

Theoretical and Computational Chemistry Investigations of 1 Chloro 2 Chloromethyl 3 Methoxybenzene

Quantum Chemical Calculation Methodologies

General computational methodologies are routinely applied to understand molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used method in computational chemistry to investigate the electronic structure of molecules. nanobioletters.com This approach is based on the electron density of a system, offering a balance between accuracy and computational cost. nanobioletters.com DFT calculations could be employed to determine various properties of 1-Chloro-2-(chloromethyl)-3-methoxybenzene, such as its optimized geometry, vibrational frequencies, and electronic properties. The choice of functional, for instance, B3LYP, is a critical aspect of these calculations that influences the accuracy of the results. dergipark.org.trresearchgate.net

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation for a many-electron system. wikipedia.org It serves as a starting point for more advanced and accurate computational techniques. wikipedia.org While computationally less demanding than some other methods, it does not fully account for electron correlation, which can affect the accuracy of the calculated properties.

Basis Set Selection and Validation

The selection of a basis set is a crucial step in any quantum chemical calculation, as it represents the atomic orbitals used to construct the molecular orbitals. gaussian.com The choice of basis set, such as the Pople-style basis sets (e.g., 6-31G(d,p)) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ), directly impacts the accuracy and computational cost of the calculations. dergipark.org.trresearchgate.net Validation of the chosen basis set would typically involve comparing calculated properties with experimental data, if available, or with results from higher-level calculations.

Molecular Structure and Conformation Analysis

Computational methods are essential for elucidating the three-dimensional structure and conformational landscape of molecules.

Geometry Optimization and Equilibrium Structures

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process would allow for the determination of bond lengths, bond angles, and dihedral angles of the equilibrium structure of this compound. The resulting optimized geometry represents the most stable three-dimensional structure of the molecule in the gas phase.

Conformational Isomerism and Energy Minima

Due to the presence of rotatable single bonds, specifically around the chloromethyl and methoxy (B1213986) groups, this compound can exist in different spatial arrangements known as conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer to identify the various energy minima. This analysis would reveal the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed and experimentally correlated data on the bond lengths, bond angles, and dihedral angles for this compound are not available in the current body of scientific literature. Such data would typically be generated through computational chemistry methods like Density Functional Theory (DFT), which require a specific study of the molecule .

Electronic Structure and Reactivity Descriptors

An analysis of the electronic structure and reactivity of this compound would involve several key descriptors. However, specific values and mappings for this compound have not been published.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. wikipedia.orgrsc.org The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of a molecule. researchgate.net For this compound, specific HOMO and LUMO energy values have not been reported.

Atomic charge distribution analyses, such as Mulliken charges, provide insight into the partial charges on each atom within a molecule, which can help in understanding its electrostatic interactions and reactive sites. walisongo.ac.id No published data on the atomic charge distributions for this compound could be located.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites. researchgate.netscispace.com This is a valuable tool for predicting intermolecular interactions. youtube.com An MEP map for this compound is not available in the absence of specific computational studies.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic properties like vibrational frequencies, which can then be compared with experimental data from techniques such as FT-IR and Raman spectroscopy. nih.govnih.gov

Simulated FT-IR and Raman spectra provide theoretical vibrational frequencies that can aid in the assignment of experimental spectra. slideshare.net Such simulations have not been published for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (¹H-NMR, ¹³C-NMR)

Theoretical calculations of NMR chemical shifts are a powerful tool for structural elucidation and for complementing experimental data. Typically, these predictions are performed using quantum mechanical methods, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(2d,p)). The calculations would involve geometry optimization of the this compound molecule, followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method to compute the isotropic magnetic shielding constants. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

A hypothetical data table for predicted ¹H-NMR and ¹³C-NMR chemical shifts would be structured as follows, with specific assignments corresponding to the atoms in the molecule's structure.

Hypothetical ¹H-NMR Chemical Shift Predictions

Proton Assignment Predicted Chemical Shift (δ, ppm)
H-4 Data not available
H-5 Data not available
H-6 Data not available
-CH₂Cl Data not available

Hypothetical ¹³C-NMR Chemical Shift Predictions

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-Cl) Data not available
C-2 (-CH₂Cl) Data not available
C-3 (-OCH₃) Data not available
C-4 Data not available
C-5 Data not available
C-6 Data not available
-CH₂Cl Data not available

UV-Vis Absorption Spectra Calculation

The prediction of UV-Vis absorption spectra through computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), provides insights into the electronic transitions within a molecule. These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such studies help in understanding the electronic structure and the nature of chromophores within the molecule.

For this compound, TD-DFT calculations would reveal the energies of the principal electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic compounds with heteroatom substituents. The results would typically be presented in a table format.

Hypothetical Calculated UV-Vis Absorption Data

Transition Calculated λmax (nm) Oscillator Strength (f)
S₀ → S₁ Data not available Data not available
S₀ → S₂ Data not available Data not available

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms is instrumental in understanding the intricacies of chemical transformations. It allows for the exploration of potential reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies, thereby providing a detailed picture of the reaction kinetics and thermodynamics.

Transition State Characterization

For any proposed reaction involving this compound, computational methods would be used to locate and characterize the transition state (TS) structures. A transition state represents the highest energy point along the reaction coordinate. Its characterization involves geometry optimization to find the first-order saddle point on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational frequency analysis, which corresponds to the motion along the reaction coordinate. The geometric parameters (bond lengths and angles) of the TS provide crucial information about the nature of the bond-breaking and bond-forming processes.

Energy Profiles for Transformation Pathways

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located and characterized, an energy profile for the reaction pathway can be constructed. This profile plots the relative energies of these species against the reaction coordinate. The height of the energy barrier from the reactant to the transition state determines the activation energy (Ea) of the reaction, which is a critical factor in determining the reaction rate. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified. For instance, in a substitution or elimination reaction involving the chloromethyl group, computational modeling could distinguish between different mechanistic possibilities (e.g., SN1 vs. SN2) by comparing their respective activation barriers.

Advanced Applications in Organic and Materials Synthesis

Role as a Precursor for Complex Organic Molecules

The strategic placement of reactive sites on 1-chloro-2-(chloromethyl)-3-methoxybenzene makes it a versatile starting material for constructing more elaborate molecular architectures. The chloromethyl group, in particular, is a potent electrophilic site, readily participating in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds.

Building Block for Aromatic and Heterocyclic Scaffolds

The primary utility of this compound as a building block stems from the high reactivity of the benzylic chloride in the chloromethyl group. This functional group is an excellent alkylating agent for a wide range of nucleophiles, including carbanions, amines, phenols, and thiols. This reactivity allows for the straightforward attachment of the 2-chloro-6-methoxybenzyl moiety to other molecular fragments, facilitating the assembly of complex aromatic structures.

Furthermore, this compound can serve as a precursor for various heterocyclic systems. The chloromethyl group can be chemically transformed into other functional groups such as aldehydes, nitriles, or amines, which are common starting points for cyclization reactions that form heterocyclic rings. For instance, oxidation of the chloromethyl group would yield the corresponding benzaldehyde, a key intermediate for synthesizing various heterocyclic scaffolds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolinones, Benzisoxazoles)

While direct synthesis of quinazolinones and benzisoxazoles from this compound is not prominently documented, its structure provides a logical starting point for accessing the necessary precursors.

Quinazolinones: The synthesis of the quinazolinone core often involves the condensation of anthranilic acid derivatives with various reagents. nih.govorganic-chemistry.org The this compound molecule could be elaborated through a series of steps, including amination and oxidation, to form a substituted anthranilic acid. This derivative could then undergo cyclization to produce a quinazolinone with a specific substitution pattern dictated by the starting material. Quinazolinones are a class of nitrogen-containing heterocycles with significant interest in medicinal chemistry due to their wide range of biological activities. nih.govontosight.ai

Benzisoxazoles: 1,2-Benzisoxazoles are another important class of heterocycles, with many derivatives exhibiting pharmacological activity. nih.govnih.gov Their synthesis frequently proceeds through the cyclization of o-hydroxyaryl oximes or related precursors. chim.itorganic-chemistry.org A key intermediate for some benzisoxazole syntheses is a molecule containing a reactive chloromethyl group, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a precursor for further functionalization. mdpi.com By analogy, this compound could be chemically modified to introduce the necessary functional groups (e.g., a hydroxyl group ortho to a side chain that can be converted into an oxime) to facilitate the intramolecular cyclization required to form the benzisoxazole ring.

Applications in Polymer Chemistry and Materials Science

The field of materials science leverages precisely functionalized organic molecules as monomers or monomer precursors for the creation of advanced polymers with tailored electronic and physical properties.

Monomer Synthesis for Conjugated Polymers (e.g., MEH-PPV derivatives)

Conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and its derivatives like MEH-PPV (Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene]), are renowned for their semiconducting and electroluminescent properties. semanticscholar.org The synthesis of PPV polymers, particularly via the Gilch or Wessling polymerization routes, requires aromatic monomers possessing two reactive sites, typically bis(halomethyl) groups, on opposite sides of the benzene (B151609) ring. researchgate.netrsc.org A common precursor for MEH-PPV is a molecule like 2,5-bis(chloromethyl)-4-(2-ethylhexyloxy)anisole. researchgate.net

This compound, having only a single chloromethyl group, cannot function as a monomer for the chain-growth polymerization needed to form the PPV backbone. Its role in this context would be limited to that of a chain-capping agent to control molecular weight or as a precursor to synthesize a more complex, monofunctionalized unit that could be attached to a polymer side chain.

Development of Functional Polymeric Materials

Given that this compound is not a direct monomer for polymerization, its application in developing functional polymeric materials lies in its role as an intermediate. It can be used to synthesize more complex monomers that are later incorporated into a polymer structure. The chloro and methoxy (B1213986) substituents on the aromatic ring can influence the electronic properties (e.g., HOMO/LUMO levels) and solubility of the resulting monomer and, subsequently, the final polymer. This allows for the fine-tuning of material properties for specific applications in organic electronics or other advanced material fields.

Intermediate in Specialty Chemical Production

The versatile reactivity of this compound makes it a valuable intermediate in the production of various specialty chemicals. Its ability to act as an alkylating agent or to be converted into other functionalized aromatic compounds is key to its utility. Chloromethylated alkoxybenzenes are recognized as important intermediates in the synthesis of pharmaceuticals and other high-value chemical products. google.com The specific substitution pattern of this compound—containing chloro, chloromethyl, and methoxy groups—makes it a bespoke building block for creating complex target molecules where this precise arrangement of substituents is required to achieve the desired chemical structure and properties.

Use in Reagent Development and Catalysis

Comprehensive searches of scientific literature and chemical databases for specific applications of This compound in the development of novel reagents and in catalytic processes have yielded limited specific research findings. As a result, a detailed discussion with extensive data tables on its direct use in these advanced areas cannot be provided at this time. However, the potential utility of this compound can be inferred from the reactivity of its constituent functional groups—a substituted benzyl (B1604629) chloride and a chloro-methoxy-benzene moiety.

The reactivity of benzyl chlorides is well-documented in organic synthesis. ontosight.ainih.gov The chloromethyl group is a versatile functional handle for introducing the substituted benzyl fragment into other molecules through nucleophilic substitution reactions. ontosight.ai This reactivity is fundamental to the development of new chemical reagents. For instance, substituted benzyl chlorides are precursors to organometallic reagents, such as Grignard or organozinc compounds, which are pivotal in forming new carbon-carbon bonds. acs.org The electronic nature of the substituents on the aromatic ring, in this case, a chlorine atom and a methoxy group, can modulate the reactivity of the chloromethyl group.

In the realm of catalysis, molecules with structures related to This compound can serve as ligands for metal catalysts or as precursors to catalytically active species. The benzene ring can be functionalized to incorporate coordinating atoms that can bind to a metal center, thereby influencing its catalytic activity and selectivity. Furthermore, the benzylic chloride itself can participate in various catalytic cycles, such as cross-coupling reactions. organic-chemistry.org Recent advancements have highlighted the use of cooperative catalysis to activate benzyl chlorides for the formation of benzylic radicals, which can then engage in further synthetic transformations. nih.govacs.org

Advanced Spectroscopic and Chromatographic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the comprehensive mapping of the molecular skeleton and the spatial relationships between atoms. For 1-Chloro-2-(chloromethyl)-3-methoxybenzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the chloromethyl and methoxy (B1213986) groups.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the substituted ring. The chemical shifts of these protons are influenced by the electronic effects of the chloro, chloromethyl, and methoxy substituents. The aliphatic region would feature a singlet for the two protons of the chloromethyl group (-CH₂Cl) and a singlet for the three protons of the methoxy group (-OCH₃). The integration of these signals would confirm the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.8 - 7.4Multiplet3H
Chloromethyl (-CH₂Cl)~4.6Singlet2H
Methoxy (-OCH₃)~3.9Singlet3H

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would be expected to show eight distinct signals: six for the aromatic carbons and one each for the chloromethyl and methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents attached to the ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic C-Cl130 - 135
Aromatic C-CH₂Cl135 - 140
Aromatic C-OCH₃155 - 160
Aromatic C-H110 - 130
Chloromethyl (-CH₂Cl)45 - 50
Methoxy (-OCH₃)55 - 60

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between neighboring protons, which is particularly useful for assigning the signals of the adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₈H₈Cl₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4).

LC-MS for Reaction Mixture Analysis and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for monitoring the progress of a chemical reaction by separating the components of the reaction mixture and identifying the reactants, intermediates, and products based on their mass-to-charge ratios. Furthermore, LC-MS is a sensitive method for assessing the purity of the final product, capable of detecting and identifying even trace amounts of impurities.

Gas-Phase Ion Energetics and Collision Cross Section (CCS) Studies

Gas-phase ion energetics studies provide fundamental information about the stability and reactivity of ions derived from a molecule, including ionization energy and proton affinity. This data is crucial for understanding its behavior in mass spectrometry and for theoretical chemistry modeling.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional layer of characterization through the measurement of the Collision Cross Section (CCS). The CCS is a critical physicochemical property that reflects the size, shape, and charge distribution of an ion in the gas phase. It is a robust identifier that is largely independent of the sample matrix or chromatographic conditions. For a molecule like this compound, the CCS value would be instrumental in distinguishing it from its positional isomers, which may have identical mass-to-charge ratios.

While experimental CCS data for this compound is not publicly available, predicted CCS values have been calculated for a closely related positional isomer, 1-chloro-3-(chloromethyl)-2-methoxybenzene . uni.lu Such computational predictions, often derived from the molecule's 3D structure, serve as a valuable reference in the absence of experimental standards. bldpharm.com The table below illustrates the type of predicted data available for this isomer, which would be analogous to data expected for the target compound. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for the Isomer 1-chloro-3-(chloromethyl)-2-methoxybenzene This data is for a positional isomer and serves as an example of CCS values. uni.lu

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 191.00250 133.0
[M+Na]⁺ 212.98444 143.9
[M-H]⁻ 188.98794 136.5
[M+NH₄]⁺ 208.02904 154.5

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to its structural features. Key expected absorptions include:

C-H stretching (aromatic): Typically found in the 3100-3000 cm⁻¹ region.

C-H stretching (aliphatic): From the -CH₂Cl and -OCH₃ groups, expected around 2950-2850 cm⁻¹.

C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region, confirming the benzene ring.

C-O stretching (aryl ether): A strong, characteristic band for the methoxy group, typically appearing between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

C-Cl stretching: Absorptions for the aryl-Cl and alkyl-Cl bonds would be expected in the fingerprint region, generally below 800 cm⁻¹. The exact position can be influenced by substitution patterns.

Aromatic Substitution Pattern: The pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ would provide information about the 1,2,3-trisubstitution on the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce a strong Raman signal. Non-polar bonds, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, this technique would provide unambiguous confirmation of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

No published crystal structure exists for this compound. However, the analysis of a related compound, 1,3,5-Trichloro-2-methoxybenzene , illustrates the detailed structural parameters that can be obtained. nih.govresearchgate.net In this molecule, the steric hindrance from the two ortho-chloro substituents forces the methoxy group to rotate out of the plane of the benzene ring. nih.govresearchgate.net A similar steric interaction between the chloro and chloromethyl groups at the 1 and 2 positions of the target compound might be expected to influence its conformation.

Table 2: Example Crystal Data Parameters from an X-ray Crystallography Study This data is for the related compound 1,3,5-Trichloro-2-methoxybenzene and illustrates the type of information generated by this technique. nih.govresearchgate.net

Parameter Value
Chemical Formula C₇H₅Cl₃O
Molecular Weight 211.46
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.7538
b (Å) 3.9846
c (Å) 15.4810
β (°) 115.5031
Volume (ų) 821.42

Chromatographic Techniques for Separation and Purification in Research (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and purification of chemical compounds, and for assessing purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components in a mixture. For this compound, a reverse-phase (RP) HPLC method would likely be effective. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com Positional isomers of substituted benzenes can often be separated based on subtle differences in their polarity and interaction with the stationary phase. mtc-usa.com Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation from synthesis precursors, byproducts, or other isomers.

Gas Chromatography (GC): Given its likely volatility, GC is also a highly suitable technique for the analysis of this compound. Separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. Different isomers often exhibit slightly different boiling points and polarities, allowing for their separation. vurup.sk The use of a nonpolar or medium-polarity capillary column (e.g., based on polysiloxanes) coupled with a mass spectrometer (GC-MS) would be a powerful tool for both separation and identification.

Table 3: Typical Chromatographic Approaches for Separation of Related Aromatic Isomers This table presents generalized conditions based on methods for similar compounds, illustrating potential starting points for method development.

Technique Stationary Phase Mobile Phase / Carrier Gas Detection
HPLC Reverse Phase (e.g., C18, Phenyl) Acetonitrile/Water or Methanol/Water gradient UV-Vis (e.g., at 254 nm)

| GC | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |


Emerging Research Directions and Future Challenges

Development of Novel and Sustainable Synthetic Pathways

A significant area of future research lies in the development of efficient and environmentally benign methods for the synthesis of 1-Chloro-2-(chloromethyl)-3-methoxybenzene. Traditional methods for the synthesis of related compounds often involve harsh reagents and produce significant waste. Future synthetic strategies could focus on:

Directed Ortho-Metalation (DoM): Investigating the directed ortho-metalation of 1-chloro-3-methoxybenzene. The methoxy (B1213986) group is a powerful directed metalation group, which could allow for the selective introduction of a hydroxymethyl group at the C2 position, followed by chlorination.

Catalytic C-H Functionalization: Exploring transition-metal-catalyzed C-H chloromethylation of 1-chloro-3-methoxybenzene. This approach offers a more atom-economical route compared to classical methods.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis could offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability.

Exploration of New Reactivity Profiles

The reactivity of this compound is predicted to be influenced by the interplay of its three substituents on the benzene (B151609) ring. The benzylic chloride is a reactive site for nucleophilic substitution. The chloro and methoxy groups on the aromatic ring will modulate the reactivity of the benzylic position through their electronic effects. Future research could explore:

Nucleophilic Substitution Reactions: A detailed study of its reactivity with a wide range of nucleophiles to synthesize a library of new derivatives. The steric hindrance from the adjacent chloro and methoxy groups might influence the reaction kinetics compared to less substituted benzyl (B1604629) chlorides.

Palladium-Catalyzed Cross-Coupling Reactions: Investigating its utility in Suzuki, Sonogashira, and other cross-coupling reactions to form more complex molecular architectures.

Formation of Organometallic Reagents: Exploring the formation of Grignard or organolithium reagents, although the presence of multiple reactive sites could present challenges.

Advanced Computational Modeling for Structure-Reactivity Prediction

Given the current lack of experimental data, computational chemistry can provide valuable insights into the properties and reactivity of this compound. Density Functional Theory (DFT) and other computational methods can be employed to:

Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the future identification and characterization of the compound.

Model Reaction Mechanisms: Elucidate the transition states and energy barriers for various reactions, providing a theoretical basis for its reactivity.

Determine Electronic Properties: Analyze the molecular orbital energies (HOMO-LUMO) and electrostatic potential to predict its reactivity and potential for intermolecular interactions.

Integration into Supramolecular Chemistry and Nanotechnology

Functionalized aromatic molecules are increasingly being used as building blocks in supramolecular chemistry and nanotechnology. The specific substitution pattern of this compound could be leveraged for:

Crystal Engineering: The presence of chloro and methoxy groups could facilitate the formation of specific intermolecular interactions, such as halogen bonding and hydrogen bonding, leading to the design of novel crystalline materials with desired properties. acs.orgmdpi.com

Self-Assembled Monolayers (SAMs): Its derivatives could be designed to form ordered monolayers on various surfaces, with potential applications in sensors and electronic devices.

Functionalization of Nanomaterials: The reactive chloromethyl group could be used to covalently attach this molecule to the surface of nanoparticles, quantum dots, or carbon nanotubes, thereby modifying their properties and creating new functional nanomaterials.

Overcoming Synthetic Obstacles for Complex Architectures

The synthesis of polysubstituted aromatic compounds with a specific regiochemistry, such as this compound, often presents significant challenges. Overcoming these obstacles is a key area for future research and would involve:

Regioselective Synthesis: Developing highly regioselective synthetic methods to avoid the formation of isomeric byproducts. This is particularly challenging in electrophilic aromatic substitution reactions where the directing effects of multiple substituents can be complex.

Purification and Characterization: Developing effective methods for the purification and unambiguous characterization of the target molecule and its derivatives, which can be challenging for mixtures of isomers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Chloro-2-(chloromethyl)-3-methoxybenzene, and how can the product be characterized?

  • Synthetic Routes : The compound can be synthesized via electrophilic substitution or Friedel-Crafts alkylation using precursors like chlorinated toluene derivatives. For example, chlorination of 2-(chloromethyl)-3-methoxybenzene under controlled conditions (e.g., using AlCl₃ as a catalyst) can yield the target compound.
  • Characterization : Single-crystal X-ray diffraction is critical for confirming molecular geometry, as demonstrated in structurally similar compounds like 1-Chloro-2-methyl-3-nitrobenzene, where substituent orientation and bond angles were resolved with an R factor of 0.031 . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and GC-MS for purity assessment.

Q. What spectroscopic techniques are most effective for structural elucidation of chlorinated aromatic compounds like this compound?

  • NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) and chloromethyl (-CH₂Cl) groups via characteristic shifts (δ 3.8–4.2 ppm for -CH₂Cl; δ 3.3–3.7 ppm for -OCH₃). ¹³C NMR distinguishes aromatic carbons adjacent to electron-withdrawing substituents.
  • IR Spectroscopy : Stretching frequencies for C-Cl (550–850 cm⁻¹) and C-O (1200–1250 cm⁻¹) bonds provide functional group confirmation.
  • Mass Spectrometry : Fragmentation patterns help identify the molecular ion peak (M⁺) and chlorine isotopic signatures (M+2 peaks) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Exposure Controls : Use fume hoods for volatile reactions and wear nitrile gloves to prevent dermal contact. Inspect gloves for integrity before use and dispose of contaminated PPE according to hazardous waste protocols .
  • Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician. Safety data sheets for structurally similar chlorinated aromatics emphasize avoiding inhalation and using face shields during scale-up reactions .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound?

  • DFT Calculations : Density Functional Theory (DFT) models can optimize the compound’s geometry and predict substituent effects on aromatic ring electron density. For example, studies on chlorinated methoxybenzenes have used B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and nucleophilic attack sites .
  • Solubility Prediction : Henry’s Law constants (e.g., 1.1 for 3-chloroanisole) can estimate aqueous solubility, while COSMO-RS simulations model interactions in non-polar solvents .

Q. What strategies are recommended for resolving discrepancies in reported physical properties (e.g., solubility, boiling point) of halogenated methoxybenzenes?

  • Data Cross-Validation : Compare experimental results with peer-reviewed databases like PubChem or CRC Handbook entries. For instance, discrepancies in boiling points may arise from variations in purification methods (e.g., fractional vs. steam distillation) .
  • Standardized Protocols : Replicate measurements under controlled conditions (e.g., using calibrated differential scanning calorimetry for melting points) and report uncertainties. Studies on 1-chloro-4-fluorobenzene highlight the impact of trace impurities on property deviations .

Q. What are the challenges in optimizing regioselectivity during electrophilic substitution reactions on this compound?

  • Steric and Electronic Effects : The chloromethyl (-CH₂Cl) group is ortho/para-directing but introduces steric hindrance, while the methoxy (-OCH₃) group is strongly activating. Competition between these groups can lead to mixed regiochemistry.
  • Reaction Optimization : Use Lewis acids (e.g., FeCl₃) to modulate electrophile reactivity. For example, nitration studies on similar compounds show higher para-selectivity at low temperatures (-10°C) . Kinetic vs. thermodynamic control should be assessed via time-resolved HPLC monitoring.

Methodological Notes

  • Data Contradictions : When conflicting solubility data arise, cross-reference with Henry’s Law constants (e.g., 1.4 for 4-chloroanisole ) or computational predictions.
  • Experimental Design : For regioselectivity studies, employ isotopic labeling (e.g., deuterated solvents) to track reaction pathways via mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.